2-Amino-5-chloro-4-fluorobenzoic acid
Overview
Description
2-Amino-5-chloro-4-fluorobenzoic acid: is an organic compound with the molecular formula C7H5ClFNO2 . It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by reduction to yield 2-amino-5-chloro-4-fluorobenzoic acid.
Direct Amination: Another approach is the direct amination of 2-chloro-4-fluorobenzoic acid using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-aminobenzoic acid: Similar in structure but differs in the position of the amino group.
2-Amino-5-fluorobenzoic acid: Lacks the chloro substituent, affecting its reactivity and applications.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro group, which can alter its chemical properties and reactivity.
Uniqueness: 2-Amino-5-chloro-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2-amino-5-chloro-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFCXMNTJYSFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351367-77-6 | |
Record name | 2-amino-5-chloro-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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